Methylfuroxan
Description
Structure
3D Structure
Properties
CAS No. |
195011-65-5 |
|---|---|
Molecular Formula |
C3H4N2O2 |
Molecular Weight |
100.08 g/mol |
IUPAC Name |
3-methyl-2-oxido-1,2,5-oxadiazol-2-ium |
InChI |
InChI=1S/C3H4N2O2/c1-3-2-4-7-5(3)6/h2H,1H3 |
InChI Key |
OFMBZBWXKQKPFD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=[N+](ON=C1)[O-] |
Origin of Product |
United States |
Synthetic Methodologies for Methylfuroxan and Its Derivatives
Direct Synthesis of Methylfuroxan
The direct synthesis of this compound derivatives often begins with readily available precursors. A notable method involves a domino reaction of methacrylic acid with dinitrogen trioxide (N₂O₃), which is generated in situ from sodium nitrite (B80452) in an acidic medium. mdpi.com This approach allows for the one-step synthesis of 3-methyl-4-nitrofuroxan from inexpensive and commercially accessible reagents. mdpi.com
Following the synthesis of the nitrated intermediate, 3-methylfuroxan can be prepared through a nucleophilic substitution of the nitro group in 3-methyl-4-nitrofuroxan. mdpi.comresearchgate.net This is typically achieved by using a hydride anion, for instance, from sodium borohydride (B1222165) (NaBH₄), to displace the nitro moiety. mdpi.comresearchgate.net
Strategies for the Functionalization of this compound Ring Systems
The functionalization of existing furoxan rings is a critical strategy for creating a diverse library of derivatives. This post-ring introduction of substituents (PRIS) strategy is often more direct than methods that require the pre-installation of substituents on precursors before ring formation. rsc.org The furoxan ring's electron-deficient nature makes it susceptible to various transformations, although its lability under certain conditions presents synthetic challenges. rsc.orgresearchgate.net
Nucleophilic Substitution Reactions in Furoxan Synthesis
Nucleophilic aromatic substitution (SₙAr) is a highly effective method for functionalizing the electron-deficient furoxan ring. rsc.org The success of these reactions hinges on the presence of good leaving groups, most commonly nitro (–NO₂) and arylsulfonyl (–SO₂Ar) groups. rsc.org Halogens such as chlorine and bromine have also been reported as effective leaving groups in reactions with alkoxy nucleophiles. rsc.org
A significant challenge in furoxan chemistry has been the formation of carbon-carbon bonds via nucleophilic substitution, as strong carbon nucleophiles can induce ring-opening side reactions. kobe-u.ac.jpscispace.com However, a rare and successful C-C bond-forming SₙAr reaction has been developed using 4-nitrofuroxans and alkynyl lithium reagents, which proceeds in high yields to produce 4-alkynyl furoxans. scispace.comrsc.org This method provides a convergent route to a wide array of carbon-substituted furoxans due to the versatility of the alkyne group. scispace.comrsc.org
The regioselectivity of nucleophilic attack can be controlled. For instance, when furoxans with leaving groups at both the 3- and 4-positions react with oxygen nucleophiles, the reaction is generally selective. rsc.org However, more potent nucleophiles like thiolates may react non-selectively. rsc.org The introduction of nitrogen-based nucleophiles is also possible, such as the reaction of 4-nitrofuroxans with sodium azide (B81097) (NaN₃) to yield 4-azidofuroxans. mdpi.com
| Reaction Type | Furoxan Substrate | Nucleophile | Leaving Group | Product Type | Citation |
| C-O Bond Formation | 3- or 4-substituted | Alkoxide/Phenoxide | -NO₂, -SO₂Ar, Halogen | Alkoxy/Aryloxyfuroxan | rsc.org |
| C-S Bond Formation | 3- or 4-substituted | Thiolate | -NO₂, -SO₂Ar | Thiofuroxan | rsc.org |
| C-N Bond Formation | 4-Nitrofuroxans | NaN₃ | -NO₂ | 4-Azidofuroxan | mdpi.com |
| C-C Bond Formation | 4-Nitrofuroxans | Alkynyl lithium | -NO₂ | 4-Alkynylfuroxan | scispace.comrsc.org |
| Hydride Substitution | 3-Methyl-4-nitrofuroxan | NaBH₄ | -NO₂ | 3-Methylfuroxan | mdpi.comresearchgate.net |
Oxidative Transformations for Furoxan Derivative Preparation
Oxidative reactions provide another avenue for modifying the furoxan ring and its substituents. A common transformation is the oxidation of amino-substituted furoxans. For example, functionally substituted 4-nitrofuroxans, including those with amide or nitrile moieties, can be synthesized by the oxidation of the corresponding aminofuroxans. mdpi.comresearchgate.net The oxidation of (carbamoyl)furoxan has been improved by the addition of sodium tungstate (B81510) (Na₂WO₄) to the oxidation mixture, leading to increased yields. researchgate.net
The oxidation of a sulfanyl (B85325) group to a sulfonyl group on the furoxan ring is a key step in preparing substrates for other reactions, such as Smiles rearrangements or radical additions. rsc.org Furthermore, oxidative N-N coupling of aminofuroxans can yield symmetrically substituted azo compounds. mdpi.com In the synthesis of poly-furoxan structures, the oxidation of amino groups to nitro groups is a critical step, as seen in the conversion of 3,4-diaminofurazanofuroxan (DAFF). rhhz.net
| Substrate | Oxidizing Agent/Conditions | Product | Citation |
| Aminofuroxans | Varies | Carbamoyl/Cyano-nitrofuroxans | mdpi.comresearchgate.net |
| (Carbamoyl)furoxan | Oxidation mixture + Na₂WO₄ | Carbamoyl-nitrofuroxan | researchgate.net |
| Sulfanyl group on furoxan | H₂O₂ and CF₃CO₂H | Sulfonyl group on furoxan | rsc.org |
| Aminofuroxans | Varies | Azo compounds | mdpi.com |
| 3,4-Diaminofurazanofuroxan (DAFF) | Varies | Nitro-substituted furoxan | rhhz.net |
Cycloaddition Reactions in the Construction of Furoxan Scaffolds
Cycloaddition reactions are fundamental to constructing the furoxan ring itself, often through the dimerization of nitrile oxide intermediates. chinesechemsoc.orgrsc.org For instance, in the synthesis of trifluoromethylated isoxazoles, the dimerization of trifluoroacetonitrile (B1584977) oxide to form the corresponding furoxan is a competing side reaction. rsc.org Controlling the rate of nitrile oxide formation is crucial to favor the desired isoxazole (B147169) product over the furoxan dimer. rsc.org
More complex furoxan structures can be assembled through other cycloaddition pathways. A [3 + 2] cycloaddition of azidofuroxans with acetylenes has been shown to produce (1H-1,2,3-triazol-1-yl)furoxans, a reaction that proceeds with high regioselectivity when using terminal acetylenes. researchgate.net Additionally, a base-catalyzed 1,3-dipolar cycloaddition is a synthetic strategy employed in the creation of energetic compounds like DNTF (Bis(4-nitro-1,2,5-oxadizaol-3-yl)-1,2,5-oxadiazole-N-oxide). rhhz.net
Derivatization Pathways Involving Hydrazine (B178648) and Amidoxime (B1450833) Intermediates
Amidoxime and hydrazine intermediates are versatile synthons in the derivatization of furoxans, particularly for synthesizing nitrogen-rich heterocyclic systems. nih.govfrontiersin.org Cyanofuroxans can be converted into amidoxime intermediates through nucleophilic addition with hydroxylamine. nih.govfrontiersin.org These amidoximes can then undergo cyclization reactions; for example, intramolecular nucleophilic attack of the hydroxyl group on a neighboring cyano group can form fused-ring systems. nih.govfrontiersin.org
Similarly, reacting cyanofuroxans with hydrazine can lead to furazanopyridine products via a two-step nucleophilic addition. nih.govfrontiersin.org Amidoximes are also key precursors for creating 1,2,4-oxadiazole (B8745197) rings linked to the furoxan scaffold. researchgate.net
Hydrazine derivatives can also be introduced by reacting bromoacetylfuroxans with binucleophiles like thiosemicarbazide. nih.gov This reaction yields hydrazinylthiazoles attached to the furoxan ring, which can be further derivatized to form hydrazones. nih.gov
Radical-Mediated Synthetic Approaches to Carbon-Substituted Furoxans
Radical chemistry has recently emerged as a powerful tool for forming C-C bonds on the furoxan ring, overcoming some limitations of traditional nucleophilic substitution methods. acs.orgnih.gov This approach offers a modular synthesis of carbon-substituted furoxans under mild conditions. kobe-u.ac.jpacs.orgnih.gov
A prominent method involves the addition of alkyl radicals to the C(3) position of 3-bromo or 3-arylsulfonylfuroxans. mdpi.com The alkyl radicals can be generated from various sources, including aliphatic carboxylic acids or compounds with abundant C-H bonds, using an oxidant like potassium persulfate. kobe-u.ac.jpkobe-u.ac.jp This reaction proceeds via radical addition followed by the elimination of the bromo or arylsulfonyl group. mdpi.com This strategy has been successfully used to introduce a variety of alkyl and even aryl substituents onto the furoxan ring. rsc.orgkobe-u.ac.jp The "build-and-scrap" strategy utilizes this C-C bond formation, followed by the transformation of the newly introduced furoxan moiety into various other nitrogen-containing functional groups. acs.orgkobe-u.ac.jp
| Furoxan Substrate | Radical Source | Conditions | Product | Citation |
| 3-Sulfonylfuroxan | Aliphatic Carboxylic Acid | AgNO₃ (cat.), oxidant | 3-Alkylfuroxan | kobe-u.ac.jpacs.org |
| 3-Sulfonylfuroxan | C-H bond compounds (e.g., toluene) | Potassium persulfate | 3-Alkylfuroxan | rsc.orgkobe-u.ac.jp |
| 3-Sulfonylfuroxan | Potassium aryltrifluoroborates | Persulfate | 3-Arylfuroxan | rsc.org |
| 3-Bromo/Arylsulfonylfuroxans | Carboxylic Acids | Mild conditions | 3-Alkylfuroxan | mdpi.com |
Reaction Mechanisms and Chemical Transformations of Methylfuroxan
Thermolysis and Thermal Decomposition Kinetics of Methylfuroxan Compounds
The thermal behavior of this compound is a complex process that involves both vaporization and decomposition, making its study non-trivial. zioc.ru The use of techniques such as differential scanning calorimetry (DSC) under elevated pressure allows for the separation of these phenomena, enabling a detailed kinetic analysis of the decomposition reactions. researchgate.netresearchgate.net
The decomposition of the furoxan ring system can proceed through several proposed mechanistic pathways. A primary pathway involves the cleavage of the 1,2,5-oxadiazole ring at the O(1)-N(2) and C(3)-C(4) bonds. arkat-usa.org This retro-1,3-dipolar cycloaddition reaction results in the formation of two nitrile oxide fragments. arkat-usa.org Flash vacuum pyrolysis (FVP) studies have demonstrated this clean cleavage for various dialkyl- and diaryl-furoxans. arkat-usa.org
Another significant mechanism is a nonconcerted, stepwise cleavage of the N(O)−O and C−C bonds. researchgate.net Theoretical calculations and experimental observations support a "diradical" mechanism for the decomposition and isomerization of many disubstituted furoxans. researchgate.net This process is often initiated by the homolytic cleavage of the weaker endocyclic N−O bond, which has a lower bond dissociation energy compared to other bonds in the ring. aip.org For 3-methylfuroxan specifically, a proposed thermochemical reaction mechanism involves the initial opening of the furoxan ring to form a rare geminal cyanonitro compound. zioc.ru
Kinetic analysis of the thermal decomposition of 3-methylfuroxan (MMF) reveals a multi-stage process. researchgate.net Studies using pressure DSC have shown that the thermolysis in the molten state can be described by a kinetic scheme with two main stages. researchgate.net The first is a competitive process between a noncatalytic and an autocatalytic reaction, while the second global stage follows a second-order reaction model. researchgate.netresearchgate.net The activation energy for the noncatalytic decomposition of MMF in a dibutyl phthalate (B1215562) solution was determined to be 145.4 ± 1.7 kJ mol⁻¹. researchgate.netresearchgate.net
Under an elevated pressure of 2.0 MPa, which suppresses vaporization, the decomposition is described by two independent autocatalytic reactions. researchgate.net Advanced model-fitting kinetic analysis has provided specific kinetic parameters for these processes. researchgate.net
Table 1: Kinetic Parameters for the Thermal Decomposition of 3-Methylfuroxan (MMF)
| Condition | Method | Kinetic Model | Activation Energy (Ea) | Pre-exponential Factor (log(A/s⁻¹)) | Citation |
| In Dibutyl Phthalate Solution | DSC | Noncatalytic Reaction | 145.4 ± 1.7 kJ mol⁻¹ | Not Specified | researchgate.netresearchgate.net |
| Melt, under 2.0 MPa Pressure | Pressure DSC | Autocatalytic Reaction 1 | 124.2 ± 0.5 kJ mol⁻¹ | 9.34 ± 0.04 | researchgate.net |
| Melt, under 2.0 MPa Pressure | Pressure DSC | Autocatalytic Reaction 2 | 80.8 ± 0.7 kJ mol⁻¹ | 4.86 ± 0.07 | researchgate.net |
The thermal decomposition of this compound yields a variety of products in both the gaseous and condensed phases. Analysis using gas chromatography-mass spectrometry (GC-MS) coupled with a thermal analyzer has identified several key gaseous products. researchgate.net These include compounds consistent with the rupture of the furoxan ring's C-C and N-O bonds, such as isocyanic acid (HNCO) and acetonitrile (B52724) (CH3CN). researchgate.netrsc.org
Notably, acetyl cyanide (CH3COCN) has also been detected, a product that retains the C-C bond from the original methyl-substituted ring structure. researchgate.netresearchgate.net The formation of this product is explained by a proposed mechanism involving a geminal cyanonitro compound intermediate, which subsequently decomposes. zioc.ruresearchgate.net This intermediate is believed to break down further into acetyl cyanide and eventually acetic acid. zioc.ru The condensed-phase products generally consist of more complex, less volatile compounds resulting from secondary reactions of the initial decomposition fragments. huji.ac.il
Table 2: Identified Decomposition Products of this compound
| Phase | Compound Name | Chemical Formula | Proposed Origin | Citation |
| Gaseous | Acetonitrile | CH₃CN | Furoxan ring rupture | researchgate.netrsc.org |
| Gaseous | Isocyanic Acid | HNCO | Furoxan ring rupture | researchgate.netrsc.org |
| Gaseous | Acetyl Cyanide | CH₃COCN | Decomposition of cyanonitro intermediate | zioc.ruresearchgate.netresearchgate.net |
| Condensed | Acetic Acid | CH₃COOH | Stepwise decomposition of intermediate | zioc.ru |
Kinetic Parameter Determination for Thermal Reactions
Isomerization Processes in Substituted Furoxan Systems
Furoxans with different substituents at the C3 and C4 positions exist as two distinct regioisomers, distinguished by the position of the exocyclic N-oxide oxygen atom. rsc.org These isomers are stable at ambient temperatures but can interconvert upon heating, typically at temperatures above 100°C, or through photoirradiation. rsc.orgkobe-u.ac.jp
The widely accepted mechanism for this isomerization involves a reversible ring-opening to a dinitrosoalkene diradical intermediate. researchgate.netkobe-u.ac.jpmdpi.com This intermediate is generated through the cleavage of the endocyclic N-O bond. researchgate.netnih.gov The subsequent rotation around the central C-C bond of the dinitrosoalkene, followed by re-cyclization through the formation of a new N-O bond, leads to the other regioisomer. mdpi.com The equilibrium between the two isomers is dependent on the nature of the substituents on the furoxan ring. clockss.org Density functional theory (DFT) studies support that the isomerization of single-ring furoxans proceeds via this diradical intermediate mechanism. researchgate.netnih.gov
Ring-Opening Reactions of Furoxan and Furoxan Derivatives
Beyond thermal and photochemical isomerization, the furoxan ring can be opened through various chemical transformations, particularly via nucleophilic attack. kobe-u.ac.jp The two carbon atoms of the furoxan ring are electrophilic and susceptible to reaction with nucleophiles. mdpi.com Strong nucleophiles can induce ring-opening reactions. kobe-u.ac.jp
A significant class of these reactions involves the interaction with thiols. mdpi.comnih.gov The thiol-dependent degradation is initiated by the attack of a thiolate anion on either the C(3) or C(4) atom of the furoxan ring. mdpi.com Both potential pathways result in the cleavage of the furoxan ring structure. mdpi.com This reactivity is fundamental to the action of certain furoxan-based compounds, leading to the release of nitric oxide (NO). mdpi.comnih.gov
Reduction reactions can also lead to ring-opening. While mild reducing agents like sodium borohydride (B1222165) (NaBH4) may reduce the furoxan to a dioxime, more powerful reagents such as lithium aluminum hydride (LiAlH4) can cleave the C-C bond of the ring, generating corresponding amines as products. kobe-u.ac.jp
Dimerization Mechanisms of Nitrile Oxides Leading to Furoxans
The formation of furoxans is frequently achieved through the 1,3-dipolar cycloaddition and dimerization of two nitrile oxide molecules. arkat-usa.org This reaction is essentially the reverse of the thermolytic ring cleavage. arkat-usa.org The dimerization of simple nitrile oxides, such as acetonitrile oxide (which dimerizes to form dithis compound), is often rapid. researchgate.net
Contrary to a concerted mechanism, theoretical studies using density functional theory (DFT) have established that the dimerization is a stepwise process. researchgate.netnih.govnih.gov The mechanism involves the formation of a dinitrosoalkene intermediate that possesses significant diradical character. nih.govnih.gov The potential energy surface for the dimerization of acetonitrile oxide shows that the initial C-C bond formation between two nitrile oxide molecules is the rate-determining step. researchgate.netnih.gov This first step leads to a dinitrosoalkene diradical intermediate, which then undergoes cyclization via N-O bond formation to yield the stable furoxan ring. nih.gov The retardation of dimerization observed in some aromatic nitrile oxides is attributed to the interruption of conjugation between the aryl group and the nitrile oxide moiety during the initial C-C bond formation step. researchgate.netnih.gov
Computational and Theoretical Investigations in Methylfuroxan Chemistry
Quantum Chemical Approaches for Molecular Structure and Reactivity
Quantum chemical methods are at the forefront of computational investigations into furoxan systems. These approaches, which solve the Schrödinger equation for a given molecule, can predict a wide range of properties, including geometries, energies, and spectroscopic parameters.
Density Functional Theory (DFT) has emerged as a popular and versatile method for studying furoxan systems due to its favorable balance of computational cost and accuracy. DFT calculations have been employed to investigate the structural and electronic properties of various furoxan derivatives. For instance, DFT has been used to study the geometries and energies of furoxan-fused paracyclophane systems and their isomers at the B3LYP/6-31G(d,p) level of theory. mdpi.com
Studies on the dimerization of nitrile oxides to form furoxans have utilized DFT calculations at the B3LYP/6-31G* level to demonstrate that these reactions proceed in a stepwise manner through dinitrosoalkene intermediates with significant diradical character. dntb.gov.ua The isomerization of single-ring furoxans is also suggested to occur via a diradical intermediate mechanism based on these DFT studies. dntb.gov.ua Furthermore, DFT has been applied to investigate the structural features and stability of furoxan-fused pyrenes. scielo.org.mx
In the context of substituted methylfuroxans, DFT calculations have been used to optimize the geometries of various isomers. For example, the structures of different isomers of RuH2(N2)(PH3)2 have been optimized using DFT/B3LYP methods. researchgate.net DFT is also a valuable tool for predicting spectroscopic properties, with studies comparing calculated FTIR and NMR spectra with experimental data for validation. scielo.org.mx
For more accurate energy and property predictions, high-level coupled-cluster (CC) and multilevel computational procedures are often employed. These methods, while more computationally demanding than DFT, provide a higher level of theory and are considered the gold standard for many applications.
A significant study on nitro-, cyano-, and methylfuroxans utilized highly accurate multilevel procedures, specifically W2-F12 and W1-F12, in conjunction with the atomization energy approach and isodesmic reactions with domain-based local pair natural orbital (DLPNO) modifications of coupled-cluster techniques to determine reliable gas-phase formation enthalpies. mdpi.comresearchgate.net These methods are capable of providing benchmark-quality thermochemical data. mdpi.comresearchgate.net For larger systems where full W2-F12 calculations are not feasible, a combination of W1-F12 atomization energies for a symmetrical conformer and DLPNO-CCSD(T) for the enthalpy difference between conformers has been used. mdpi.com
Furthermore, the equilibrium molecular structures of isomeric 3-methyl-4-nitro- and 4-methyl-3-nitrofuroxans have been determined through a combination of gas-phase electron diffraction (GED) and coupled-cluster calculations up to the CCSD(T)/cc-pVTZ level of theory. researchgate.net This combined experimental and theoretical approach allows for a highly accurate determination of molecular geometries. The use of coupled-cluster methods, such as CCSD(T), is crucial for obtaining reliable structural parameters for these types of molecules. nih.gov
Density Functional Theory (DFT) Studies on Furoxan Systems
Theoretical Elucidation of Reaction Mechanisms and Transition States
Understanding the mechanisms of chemical reactions is a fundamental goal of chemistry. Computational methods are powerful tools for elucidating reaction pathways and characterizing the high-energy transition states that govern reaction rates.
The thermal decomposition of 3-methylfuroxan has been investigated using a combination of experimental thermal analysis and theoretical calculations. researchgate.net These studies suggest a complex decomposition process. Advanced model-fitting kinetic analysis of the decomposition of 3-methylfuroxan (MMF) indicates two main stages. nih.gov The initial stage involves a competition between a noncatalytic reaction and an autocatalytic one, while the second stage is a second-order reaction. nih.gov The activation energy for the noncatalytic decomposition of MMF in solution has been determined to be 145.4 ± 1.7 kJ mol⁻¹. nih.gov
Theoretical studies on the dimerization of nitrile oxides to form furoxans have identified the transition states for the C-C bond formation as the rate-determining steps. dntb.gov.ua For the isomerization of furoxans, a diradical intermediate mechanism is proposed, which involves the cleavage of the furoxan ring. dntb.gov.ua While detailed transition state structures for the isomerization of methylfuroxan itself are not extensively documented in the provided context, the general principles derived from studies on other furoxans are applicable. These transition states are transient, high-energy structures where bonds are partially broken and formed. chemrxiv.org Computational methods like DFT and coupled-cluster theory can be used to locate and characterize these fleeting species on the potential energy surface. nih.gov
Prediction and Calculation of Thermochemical Parameters of Methylfuroxans
Accurate thermochemical data, such as enthalpies of formation, are crucial for understanding the stability and energetic properties of compounds. High-level quantum chemical calculations are often the most reliable way to obtain these values, especially for reactive or difficult-to-handle substances.
A comprehensive study has been conducted to determine the gas-phase formation enthalpies (ΔfH°(g)) of a series of furoxan derivatives, including methylfuroxans, at 298 K. mdpi.comresearchgate.net This work employed highly accurate multilevel procedures like W2-F12 and W1-F12, as well as DLPNO-CCSD(T) calculations with isodesmic reactions. mdpi.com These methods have been shown to provide reliable and benchmark-quality thermochemical data. mdpi.comresearchgate.net
The calculated gas-phase enthalpies of formation are essential for predicting the performance of energetic materials, as they are key inputs for computational models of detonation performance. mdpi.com The solid-state formation enthalpies can be estimated from the calculated gas-phase values by accounting for the enthalpy of sublimation. mdpi.com
Below is a table summarizing some of the calculated gas-phase formation enthalpies for this compound and related derivatives.
| Compound Name | ΔfH°(g) (kJ mol⁻¹) | Computational Method |
| 3-Methyl-4-nitrofuroxan | 65.7 | W1-F12 |
| 4-Methyl-3-nitrofuroxan | 49.4 | W1-F12 |
| 3,4-Dithis compound | 68.2 | W1-F12 |
| Data sourced from Muravyev et al. (2020) mdpi.com |
Electronic Structure Analysis and Bonding Characteristics of Furoxan Rings
The electronic structure and bonding characteristics of the furoxan ring are fundamental to its chemical behavior. The furoxan ring is an aromatic, 6π-electron system, though its aromatic stabilization energy is relatively low due to the presence of multiple heteroatom-heteroatom bonds. mdpi.com Computational methods provide valuable tools for analyzing the electronic distribution and bonding within these heterocyclic systems.
Studies on the parent furoxan molecule predict a planar structure with a strong exocyclic N-O bond and a relatively weak endocyclic N-O bond. researchgate.net The furoxan moiety is electron-rich, as indicated by a large negative Natural Population Analysis (NPA) charge. researchgate.net
In the case of substituted methylfuroxans, such as the 3-methyl-4-nitro and 4-methyl-3-nitro isomers, detailed analyses of their electronic and geometric structures have been performed using topological, magnetic, and orbital descriptors. researchgate.net These analyses revealed significant distinctions between the isomers. A key feature is the delocalization of a lone electron pair from the exocyclic oxygen atom into the antibonding orbital of the adjacent endocyclic O-N bond (nπ(O) → σ*(O-N)) due to hyperconjugation. researchgate.net In the 3-nitro isomer, an additional interaction between the exocyclic oxygen and the oxygen atoms of the nitro group further influences its structure. researchgate.net
Molecular electrostatic potential (MEP) maps, which can be calculated using DFT, are useful for visualizing the charge distribution and predicting sites of electrophilic and nucleophilic attack. scielo.org.mx Analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) provides insights into the molecule's reactivity and stability. For some polycyclic furoxan systems, the HOMO is distributed on the substituent rings and adjacent furoxan rings, while the LUMO is localized on the central furoxan ring. researchgate.net
Advanced Analytical and Spectroscopic Characterization of Methylfuroxan Structures
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of methylfuroxan isomers and their derivatives. While specific spectral data for pure 3-methylfuroxan and 4-methylfuroxan are not extensively detailed in foundational literature, the principles of NMR are routinely applied to distinguish between such positional isomers in more complex systems.
Detailed research findings from studies on furoxan derivatives demonstrate the power of NMR. For instance, in the analysis of the two isomers of isopropyl N-(this compound)carbamate, NMR spectroscopy was the primary method used to assign the correct structures, which were later confirmed by X-ray analysis. iucr.org The chemical environment of the methyl group and the ring carbons differs significantly between the 3- and 4-positions, leading to distinct chemical shifts in both ¹H and ¹³C NMR spectra.
In the ¹³C NMR characterization of furoxans, the chemical shifts of the two ring carbons (C3 and C4) are particularly diagnostic. Generally, these carbons resonate in different regions, with the C3 carbon appearing around 115 ppm and the C4 carbon appearing further downfield near 160 ppm. mdpi.com The precise shift is influenced by the electronic effects of the substituent at each position. The purity of synthesized this compound and its derivatives is also regularly confirmed using multinuclear NMR techniques, including ¹H, ¹³C, and ¹⁴N NMR. mdpi.com
Table 1: General ¹³C NMR Chemical Shift Ranges for Furoxan Ring Carbons This table provides generalized data for the furoxan ring system as specific experimental values for pure this compound are not available in the cited literature.
| Carbon Atom | Typical Chemical Shift (δ) Range (ppm) |
| C3 | ~ 115 |
| C4 | ~ 160 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. For this compound, IR spectroscopy confirms the presence of the core furoxan heterocycle and the methyl substituent.
The IR spectrum of a this compound derivative would exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds. Key expected absorptions include:
C-H Stretching: Vibrations from the methyl group's C-H bonds typically appear in the 2900-3000 cm⁻¹ region.
C=N Stretching: The carbon-nitrogen double bond within the furoxan ring gives rise to a characteristic band, generally in the 1600-1680 cm⁻¹ range.
N-O Stretching: The nitrogen-oxygen bonds of the furoxan ring (both endocyclic and exocyclic N-oxide) produce strong absorptions, typically found in the 1300-1450 cm⁻¹ and 1500-1600 cm⁻¹ regions.
C-N Stretching: The carbon-nitrogen single bond vibration is also expected, usually appearing in the 1000-1300 cm⁻¹ range.
While a detailed spectrum for pure this compound is not provided in the reviewed literature, IR spectroscopy is consistently used to characterize new guanylhydrazone and other derivatives of this compound, confirming the successful incorporation of the furoxan moiety into larger molecular structures. mathnet.ru
Table 2: Expected Characteristic IR Absorption Bands for this compound This table is based on general spectroscopic principles as specific experimental data for pure this compound is not available in the cited literature.
| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) |
| Furoxan Ring | C=N Stretch | 1600 - 1680 |
| Furoxan Ring | N-O Stretch | 1300 - 1450 |
| Methyl Group | C-H Stretch | 2900 - 3000 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and for gaining structural insights through the analysis of its fragmentation patterns. In the context of this compound, MS has been particularly valuable when coupled with thermal analysis techniques to study its decomposition pathways.
Research on the thermal decomposition of 3-methylfuroxan (MMF), an energetic liquid, utilized a coupled gas chromatography-mass spectrometry (GC-MS) and thermal analyzer system to identify the gaseous products evolved during thermolysis. researchgate.net This approach allows for the separation and subsequent identification of the fragments, providing critical information about the ring-opening and fragmentation mechanisms of the furoxan structure under thermal stress.
The analysis revealed that the decomposition of 3-methylfuroxan leads to the rupture of the furoxan ring's C-C and N-O bonds. researchgate.netresearchgate.net The primary gaseous products identified provide a fingerprint of its decomposition.
Table 3: Gaseous Decomposition Products of 3-Methylfuroxan Identified by GC-MS Data sourced from studies on the thermolysis of 3-methylfuroxan. researchgate.netresearchgate.net
| Identified Compound | Chemical Formula |
| Isocyanic acid | HNCO |
| Acetonitrile (B52724) | CH₃CN |
| Pyruvonitrile | CH₃COCN |
X-ray Diffraction Analysis for Solid-State Molecular Architectures
X-ray diffraction is the definitive method for determining the three-dimensional molecular structure of crystalline solids. While 3-methylfuroxan is a liquid at room temperature, X-ray crystallography has been successfully applied to its solid derivatives to precisely map the geometry of the this compound moiety. mdpi.com
Studies on crystalline derivatives such as isopropyl N-(this compound)carbamate and this compound carbohydrazide (B1668358) have provided invaluable data. iucr.orgresearchgate.net These analyses confirm the planarity of the furoxan ring system and provide precise measurements of bond lengths and angles, which are essential for understanding the compound's stability and reactivity. iucr.org For example, the crystal structure analysis of isopropyl 4-methyl-3-furoxancarbamate revealed its monoclinic crystal system and specific unit cell dimensions. iucr.org Such findings are critical for computational modeling and for establishing structure-property relationships in energetic materials.
Table 4: Single-Crystal X-ray Diffraction Data for a this compound Derivative Data for Isopropyl 4-methyl-3-furoxancarbamate. iucr.org
| Parameter | Value |
| Chemical Formula | C₇H₁₁N₃O₄ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 4.844(1) |
| b (Å) | 22.559(4) |
| c (Å) | 8.962(1) |
| β (°) | 97.98(1) |
| Volume (ų) | 969.8 |
| Z (molecules/unit cell) | 4 |
Thermoanalytical Methods for Investigating Thermal Transformations (e.g., DSC, TGA)
Thermoanalytical methods such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are vital for assessing the thermal stability and decomposition behavior of energetic materials like this compound.
The thermal analysis of 3-methylfuroxan presents a unique challenge due to its volatility. A standard DSC experiment conducted at atmospheric pressure primarily shows a single endothermic event corresponding to evaporation, which masks the exothermic decomposition. researchgate.net To overcome this, studies have employed pressure DSC (PDSC), which elevates the external pressure (e.g., to 2.0 MPa) to suppress boiling and allow for the clear observation of the decomposition exotherm. researchgate.netresearchgate.net
Advanced kinetic analysis of the thermolysis of 3-methylfuroxan in solution has determined the activation energy for its noncatalytic decomposition to be 145.4 ± 1.7 kJ mol⁻¹. researchgate.netresearchgate.net TGA, often coupled with MS, complements DSC by quantifying the mass loss of the sample as a function of temperature, correlating it with the decomposition events and the release of gaseous products. researchgate.net
Table 5: Key Findings from the Thermal Analysis of 3-Methylfuroxan Data sourced from studies on the vaporization and decomposition of 3-methylfuroxan. researchgate.netresearchgate.net
| Analytical Technique | Observation | Significance |
| DSC (atmospheric pressure) | Single endothermic peak | Indicates vaporization dominates over decomposition. |
| Pressure DSC (2.0 MPa) | Exothermic decomposition is observable | Suppresses vaporization, allowing for the study of thermal stability. |
| TGA-MS | Mass loss correlated with gas evolution | Quantifies decomposition and identifies evolved species. |
| Kinetic Analysis (in solution) | Activation Energy = 145.4 ± 1.7 kJ mol⁻¹ | Provides a quantitative measure of the energy barrier for decomposition. |
Future Research Directions and Emerging Opportunities in Methylfuroxan Chemistry
Innovative Synthetic Strategies for Novel Methylfuroxan Architectures
The development of new synthetic routes is crucial for accessing novel this compound structures. While traditional methods like the dimerization of nitrile oxides generated from oximes have been foundational, recent research points towards more sophisticated and efficient strategies. tandfonline.comnih.gov
One promising area is the use of domino reactions . For instance, 3-methyl-4-nitrofuroxan can be synthesized in a single step from methacrylic acid and dinitrogen trioxide (N₂O₃), generated in situ from sodium nitrite (B80452) in an acidic medium. mdpi.com This approach is advantageous as it utilizes inexpensive and readily available starting materials. mdpi.com Another innovative one-pot cascade reaction involves the chlorination of aldoximes, followed by acylation with dinitromethane (B14754101) sodium salt, nitrosation, and subsequent intramolecular cyclization to yield 3-nitrofuroxans with high efficiency. mdpi.com
Multicomponent reactions (MCRs) are also emerging as a powerful tool for creating diverse furoxan-based molecules. mdpi.com MCRs, where three or more reactants combine in a single step, offer high atomic efficiency and are aligned with the principles of green chemistry. mdpi.com Exploring the integration of methyl-substituted components into Ugi and Groebke-Blackburn-Bienaymé (GBB) multicomponent reactions could lead to a wide array of novel this compound architectures. mdpi.com
Furthermore, the post-ring introduction of substituents (PRIS) strategy is gaining traction. rsc.org This approach, which involves modifying the furoxan ring after its formation, allows for more direct synthesis of target molecules compared to methods that require pre-functionalized precursors. rsc.org For example, nucleophilic substitution of the nitro group in 3-methyl-4-nitrofuroxan with a hydride anion (from NaBH₄) provides a route to 3-methylfuroxan. mdpi.com Similarly, the selective displacement of functional groups like phenylsulfonyl (PhSO₂) at the C(4) position of the furoxan ring by various nucleophiles opens up avenues for diverse this compound derivatives. nih.govmdpi.com
Future strategies could focus on:
Developing asymmetric syntheses to control the regiochemistry of the N-oxide, a key factor in tuning the properties of furoxan-based materials. mdpi.com
Expanding the scope of MCRs to include methyl-substituted building blocks for rapid library generation.
Combining domino reactions with PRIS strategies to create complex, poly-functionalized this compound systems.
Advanced Computational Modeling for Predictive Understanding of Furoxan Reactivity
Computational chemistry is an indispensable tool for understanding and predicting the behavior of furoxan systems. numberanalytics.com Quantum chemical calculations, particularly Density Functional Theory (DFT) using functionals like B3LYP, have proven effective in describing the geometry and electronic structure of furoxans. acs.orgnih.gov These methods have been used to study various properties, including molecular structure, heat of formation (HOF), and detonation properties of energetic furoxan derivatives. nih.govresearchgate.net
Advanced computational modeling offers the potential to move beyond static descriptions to a dynamic and predictive understanding of this compound reactivity. Key areas for future research include:
Reaction Mechanism Elucidation: While the thermolysis of some furoxans has been studied, the detailed mechanisms of many reactions involving the this compound scaffold remain to be explored. researchgate.net Advanced methods like DLPNO-CCSD(T) can be employed to calculate activation barriers for competing reaction pathways, such as ring-opening, nitro-nitrite isomerization, and radical bond scissions, providing a deeper understanding of their thermal decomposition. researchgate.net
Predictive Reactivity Models: By combining DFT calculations with machine learning algorithms, it may be possible to develop models that can accurately predict the reactivity of a given this compound derivative towards different reagents and under various conditions. numberanalytics.comuchicago.edumdpi.com This could significantly accelerate the discovery of new chemical transformations.
Simulation of Complex Systems: Multi-scale modeling can bridge the gap between the molecular and macroscopic scales, enabling the simulation of this compound behavior in complex environments. numberanalytics.com This is particularly relevant for applications where interactions with other molecules or materials are critical.
Computational studies have shown that furoxans are planar molecules, and the variation in bond lengths and angles due to different substituents is relatively small. researchgate.net However, these subtle structural changes can have a significant impact on reactivity. For example, calculations indicate that in the furoxan ring, the N-O bond adjacent to the exocyclic oxygen is often the most fragile. nih.gov A deeper computational analysis of methyl-substituted furoxans will be crucial for designing molecules with tailored stability and reactivity.
Exploration of Undiscovered Chemical Transformations and Reactivity Patterns
The furoxan ring, with its unique electronic structure, offers a rich landscape for discovering new chemical reactions. rsc.org While nucleophilic aromatic substitution (SNAr) is a well-established reaction in furoxan chemistry, particularly at the electron-deficient C(4) position, there is significant potential for uncovering novel reactivity patterns. nih.govmdpi.com
Recent discoveries have highlighted new avenues for functionalization:
Radical Functionalization: A novel reactivity pattern involving the addition of alkyl radicals to the C(3) carbon of the furoxan ring has been established. nih.govproquest.com This method allows for the introduction of alkyl groups under mild conditions, opening up new possibilities for creating pharmacologically relevant this compound compounds. nih.govproquest.com
Cycloaddition Reactions: Furoxans can participate in cycloaddition reactions. For instance, (1,2,4-triazin-3-yl)furoxans have been used in tandem inverse-electron-demand hetero-Diels-Alder/retro-Diels-Alder reactions to synthesize hybrid furoxanylpyridine systems. researchgate.net Another notable transformation is the eliminative azide-olefin cycloaddition, where 4-azidofuroxans react with electron-deficient olefins to form triazolylfuroxans. nih.gov Investigating the participation of methylfuroxans in these and other pericyclic reactions could lead to novel heterocyclic constructs.
C-H Functionalization: Direct functionalization of the methyl group on the furoxan ring remains a largely unexplored area. Developing methodologies for the selective activation and transformation of this C-H bond would provide a powerful tool for late-stage modification of this compound derivatives.
Future research should aim to systematically explore the reactivity of the this compound core with a wide range of electrophiles, nucleophiles, radicals, and reaction partners in cycloadditions. The interplay between the methyl group and other substituents on the ring will likely lead to unique and unexpected reactivity, expanding the synthetic chemist's toolkit for this important heterocyclic system.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
